Sodium 3-bromobenzene-1-sulfonate
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Overview
Description
Sodium 3-bromobenzene-1-sulfonate is an organic compound with the molecular formula C6H4BrNaO3S. It is a white to off-white powder that is soluble in water. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-bromobenzene-1-sulfonate can be synthesized through the sulfonation of 3-bromobenzene. The process involves the reaction of 3-bromobenzene with sulfur trioxide (SO3) in the presence of a catalyst such as oleum or sulfuric acid. The reaction is typically carried out at elevated temperatures ranging from 40°C to 90°C .
Industrial Production Methods: In industrial settings, the sulfonation process can be conducted in batch mode, microreactor mode, or a combination of both. The use of microreactors offers advantages such as improved safety, higher efficiency, and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-bromobenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Electrophilic Aromatic Substitution: The sulfonate group can direct electrophilic substitution to the meta position relative to the sulfonate group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) can be used under low-temperature conditions to facilitate the substitution reaction.
Electrophilic Aromatic Substitution: Reagents like sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) are commonly used for sulfonation reactions.
Major Products Formed:
Nucleophilic Substitution: The major products include substituted benzenes where the bromine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: The major products are sulfonated benzenes with the sulfonate group positioned meta to the original substituent.
Scientific Research Applications
Sodium 3-bromobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 3-bromobenzene-1-sulfonate involves its ability to participate in nucleophilic and electrophilic substitution reactions. The sulfonate group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products .
Comparison with Similar Compounds
- Sodium 4-bromobenzene-1-sulfonate
- Sodium 2-bromobenzene-1-sulfonate
- Sodium 3-chlorobenzene-1-sulfonate
Comparison: Sodium 3-bromobenzene-1-sulfonate is unique due to the position of the bromine atom on the benzene ring. This positioning affects the compound’s reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
sodium;3-bromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCBLQTUAXKFQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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